1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[211]hexane-2-carbonitrile is a compound that belongs to the bicyclo[211]hexane family These compounds are characterized by their unique bicyclic structure, which makes them valuable in various fields of scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Photocatalytic cycloaddition reactions are particularly useful in this context, providing a unified approach to synthesizing various substituted bicyclo[2.1.1]hexanes .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions, expanding its chemical space.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Photocatalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[2.1.1]hexanes, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile exerts its effects involves several molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. The presence of the chloro, trimethylsilyl, and carbonitrile groups further enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the chloro, trimethylsilyl, and carbonitrile groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with additional carbon atoms.
Uniqueness
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[21The combination of the bicyclic structure with the chloro, trimethylsilyl, and carbonitrile groups makes it a versatile and valuable compound in various fields of research and industry .
Properties
CAS No. |
89448-38-4 |
---|---|
Molecular Formula |
C10H16ClNOSi |
Molecular Weight |
229.78 g/mol |
IUPAC Name |
1-chloro-2-trimethylsilyloxybicyclo[2.1.1]hexane-2-carbonitrile |
InChI |
InChI=1S/C10H16ClNOSi/c1-14(2,3)13-10(7-12)6-8-4-9(10,11)5-8/h8H,4-6H2,1-3H3 |
InChI Key |
OPPKKZLQOJRPNP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CC2CC1(C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.